![molecular formula C11H13N5O B2658590 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034264-88-3](/img/structure/B2658590.png)
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone is not fully understood. However, studies have suggested that the compound may exert its antitumor effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone has a low toxicity profile and does not cause significant biochemical or physiological effects in laboratory animals.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone in lab experiments is its low toxicity profile. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its use in certain studies.
Future Directions
There are several future directions for research on 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone. One direction is to investigate its potential use as a fluorescent probe for detecting metal ions in biological samples. Another direction is to further study its antitumor and anti-inflammatory properties to determine its potential use in cancer and inflammatory disease treatment. Additionally, more research is needed to fully understand the mechanism of action of the compound.
Synthesis Methods
The synthesis method of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone involves the reaction of 1H-pyrazol-1-ylacetonitrile with 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain the final compound.
Scientific Research Applications
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone has potential applications in various scientific research fields. It has been studied for its antitumor, anti-inflammatory, and antimicrobial properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c17-11(9-15-5-1-3-12-15)14-6-7-16-10(8-14)2-4-13-16/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXFTVYMHBUFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.